![molecular formula C18H18N2O2 B2889503 1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea CAS No. 2034380-51-1](/img/structure/B2889503.png)
1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea
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Overview
Description
“1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea” is a compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds are diverse. For instance, a novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including “1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea”, have been shown to possess strong anti-tumor activities . This makes them potential candidates for the development of new anti-cancer drugs.
Antibacterial Properties
These compounds also exhibit antibacterial properties . This suggests that they could be used in the development of new antibiotics, which are needed to combat antibiotic-resistant bacteria.
Anti-Oxidative Effects
Benzofuran derivatives have been found to have anti-oxidative activities . This means they could potentially be used in the treatment of diseases caused by oxidative stress, such as heart disease and neurodegenerative disorders.
Anti-Viral Applications
The anti-viral activities of benzofuran compounds make them potential candidates for the development of new anti-viral drugs . For example, a recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
Drug Discovery and Synthesis Studies
“1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea” is used in scientific research for drug discovery and synthesis studies. Its unique structure makes it valuable in these areas.
Antifungal Activity
Newly synthesized benzofuran derivatives have been evaluated for in vitro activity against various fungi . This suggests potential applications in the development of antifungal drugs.
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as anticancer agents . Therefore, the future research directions could include exploring their potential applications in drug development and understanding their mechanisms of action.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a core part of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory effect .
Biochemical Pathways
For instance, they have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect pathways related to cell growth and proliferation, immune response, oxidative stress, and viral replication.
Result of Action
For instance, it may influence gene expression, enzyme activity, cellular signaling pathways, and cell proliferation .
properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(20-15-8-2-1-3-9-15)19-12-6-10-16-13-14-7-4-5-11-17(14)22-16/h1-5,7-9,11,13H,6,10,12H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRRYJUQDMDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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